molecular formula C22H21N3O5S B2383639 N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 900004-51-5

N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2383639
CAS No.: 900004-51-5
M. Wt: 439.49
InChI Key: URQLCJVMQMYMGR-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the synthesis of novel heterocyclic compounds derived from benzodifuranyl, thiadiazoles, pyrimidines, and other core structures, showing potential for various biological activities. These compounds have been explored for their anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. The methods used for their synthesis, such as carbodiimide condensation and oxidative radical cyclization, are significant for the development of new therapeutic agents.

For example, a study by Abu-Hashem et al. (2020) focused on the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, which exhibited COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study by Yu et al. (2014) detailed the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, showcasing a fast and convenient method for creating novel compounds with potential biological applications (Yu et al., 2014).

Anticancer Research

In the realm of anticancer research, certain acetamide derivatives have been synthesized and tested for their cytotoxic activities against cancer cell lines. For instance, Al-Sanea et al. (2020) reported the development of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives with significant growth inhibition against select cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Radiosynthesis for PET Imaging

Another area of interest is the radiosynthesis of compounds for positron emission tomography (PET) imaging, such as the development of selective radioligands for imaging translocator proteins. Dollé et al. (2008) described the synthesis of [18F]PBR111, a compound designed for PET imaging with potential applications in neurological and oncological research (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antimicrobial and Antifungal Activities

The synthesis of novel heterocycles incorporating various moieties, such as the thiadiazole moiety, has also been explored for antimicrobial and antifungal applications. Studies have shown the synthesis of compounds with promising activities against pathogens, contributing to the development of new antimicrobial agents. For example, Fadda et al. (2008) synthesized new heterocycles with an antipyrine moiety, which were evaluated as antimicrobial agents (Fadda, Rabie, Etman, & Fadda, 2008).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-4-25-21(27)20-19(14-7-5-6-8-16(14)30-20)24-22(25)31-12-18(26)23-15-11-13(28-2)9-10-17(15)29-3/h5-11H,4,12H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQLCJVMQMYMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.